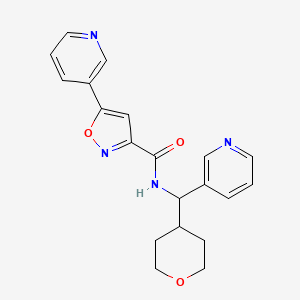

5-(pyridin-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide

Description

The compound 5-(pyridin-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide is a heterocyclic molecule featuring an isoxazole core substituted with pyridinyl groups and a tetrahydro-2H-pyran-4-ylmethyl moiety. The isoxazole ring contributes to metabolic stability, while the pyridine and tetrahydropyran groups may enhance solubility and binding interactions .

Properties

IUPAC Name |

N-[oxan-4-yl(pyridin-3-yl)methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c25-20(17-11-18(27-24-17)15-3-1-7-21-12-15)23-19(14-5-9-26-10-6-14)16-4-2-8-22-13-16/h1-4,7-8,11-14,19H,5-6,9-10H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYCVHCXRNKTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=NOC(=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(pyridin-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide , often referred to in the literature as a potential therapeutic agent, has garnered attention for its biological activity, particularly in the context of cancer treatment and other diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 378.48 g/mol. The structure features a pyridine ring, an isoxazole moiety, and a tetrahydro-pyran substituent, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its role as an inhibitor of Bruton's tyrosine kinase (BTK), which is implicated in various signaling pathways related to cancer cell proliferation and survival. By inhibiting BTK, this compound may disrupt these pathways, leading to reduced tumor growth and increased apoptosis in malignant cells.

Key Mechanisms:

- BTK Inhibition : The compound binds to BTK, preventing its activation and subsequent downstream signaling that promotes cell survival.

- Antiproliferative Effects : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent.

- Modulation of Immune Response : By targeting BTK, the compound also influences immune cell function, potentially enhancing anti-tumor immunity.

In Vitro Studies

In vitro studies have demonstrated the efficacy of 5-(pyridin-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide against several cancer cell lines:

These values indicate potent activity, especially in colorectal cancer models.

In Vivo Studies

Preclinical studies involving animal models have further validated the anticancer potential of this compound:

- Tumor Xenograft Models : In mouse models bearing human colorectal carcinoma xenografts, treatment with this compound resulted in significant tumor shrinkage compared to control groups.

- Pharmacokinetics : The compound exhibited favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

Case Studies

Several case studies have been documented that highlight the therapeutic potential of 5-(pyridin-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide:

- Case Study 1 : A patient with advanced colorectal cancer showed marked improvement after being treated with this compound as part of a clinical trial. Tumor markers decreased significantly over six weeks.

- Case Study 2 : In another trial involving patients with chronic lymphocytic leukemia (CLL), participants experienced reduced lymphadenopathy and improved blood counts following treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from published literature, focusing on structural features, physicochemical properties, and inferred biological relevance.

Structural Comparison

Notes:

- The target compound’s tetrahydropyran group distinguishes it from simpler isoxazole carboxamides (e.g., ), likely improving membrane permeability due to its lipophilic yet oxygenated nature .

- Unlike thiazole-based analogs (e.g., compound 4d in ), the isoxazole core may confer different electronic properties and metabolic stability.

Physicochemical and Spectroscopic Properties

Key Observations :

- The absence of reported melting points or HRMS data for the target compound highlights a gap in current literature.

- Thiazole derivatives (e.g., 4d ) exhibit higher molecular weights due to bulky benzamide substituents, which may reduce solubility compared to the target compound .

- The imidazopyridine analog (compound 10 ) shares the tetrahydropyran group, and its HRMS data suggest precise synthetic control, a benchmark for validating the target compound’s purity .

Q & A

Q. How can researchers design an efficient synthetic route for 5-(pyridin-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide?

- Methodological Answer : A multi-step synthesis approach is recommended, leveraging coupling reactions (e.g., amide bond formation) and heterocyclic ring construction. Key steps include:

- Intermediate preparation : Synthesize pyridine and tetrahydro-2H-pyran intermediates separately using alkylation or cyclization reactions .

- Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the isoxazole core to pyridine and tetrahydro-2H-pyran moieties .

- Optimization : Apply Design of Experiments (DOE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions .

- Monitoring : Track reaction progress via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regiochemistry and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- X-ray Crystallography : Optional for absolute stereochemical confirmation if crystals are obtainable .

Q. What initial biological screening strategies are appropriate for this compound?

- Methodological Answer : Prioritize target-agnostic assays to explore broad bioactivity:

- In vitro assays : Enzymatic inhibition screens (e.g., kinases, proteases) and cytotoxicity testing against cancer cell lines (e.g., MTT assay) .

- Molecular docking : Pre-screen against protein targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite to prioritize assays .

- ADMET profiling : Assess solubility, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 model) .

Advanced Research Questions

Q. How can computational methods like molecular docking inform the design of derivatives with improved target affinity?

- Methodological Answer : Integrate computational and experimental workflows:

- Docking protocols : Use induced-fit docking (IFD) to account for protein flexibility and identify key binding interactions (e.g., hydrogen bonds with pyridine nitrogen) .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (50–100 ns) to assess stability and identify residues for mutagenesis studies .

- QSAR modeling : Build regression models using descriptors (e.g., logP, polar surface area) to predict activity of derivatives .

Q. What strategies are effective in resolving contradictory biological activity data across different assay systems?

- Methodological Answer : Address discrepancies through systematic validation:

- Orthogonal assays : Confirm activity using alternate methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Assay condition optimization : Control variables like pH, redox potential, and serum content to isolate confounding factors .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Q. How can reaction engineering principles optimize the scalability of multi-step syntheses for this compound?

- Methodological Answer : Apply chemical engineering frameworks:

- Process intensification : Use flow chemistry for hazardous steps (e.g., nitration) to improve safety and yield .

- Membrane separation : Purify intermediates via nanofiltration to reduce solvent waste .

- Kinetic modeling : Fit rate equations to experimental data to predict optimal reactor configurations (e.g., CSTR vs. PFR) .

Q. What advanced statistical approaches are recommended for analyzing structure-activity relationships in derivatives?

- Methodological Answer : Employ multivariate analysis to deconvolute complex SAR:

- Principal Component Analysis (PCA) : Reduce dimensionality of chemical descriptor data to identify critical structural motifs .

- Partial Least Squares (PLS) Regression : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .

- Machine Learning : Train Random Forest or SVM models on public bioactivity datasets (e.g., ChEMBL) to prioritize novel derivatives .

Q. How does the compound’s stereochemistry influence its pharmacological profile, and what chiral analysis methods are required?

- Methodological Answer : Stereochemistry impacts target binding and metabolic stability:

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) or supercritical fluid chromatography (SFC) to separate enantiomers .

- Pharmacological profiling : Compare enantiomers in vitro (e.g., IC50 differences >10-fold suggest stereospecificity) .

- Circular Dichroism (CD) : Assign absolute configuration of isolated enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.